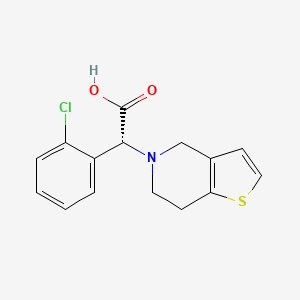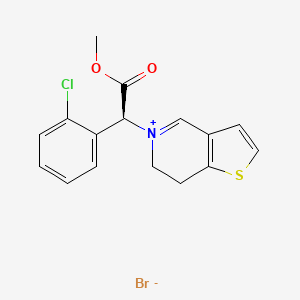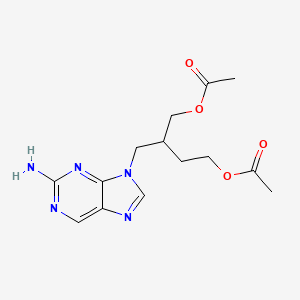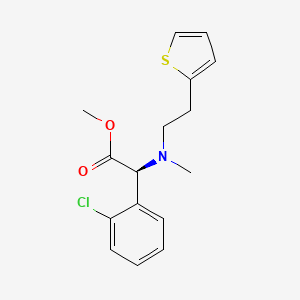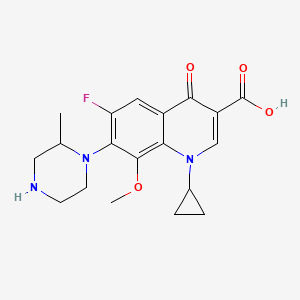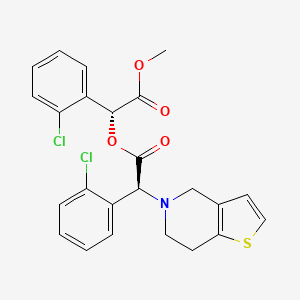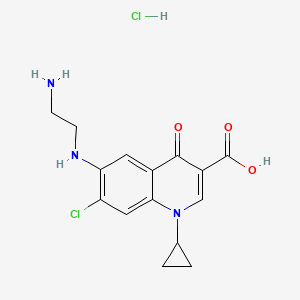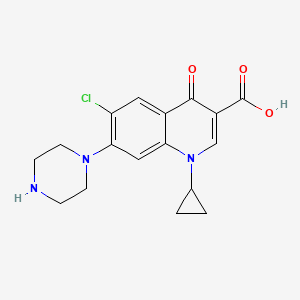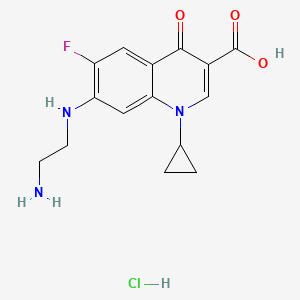
Clindamycin-3-Palmitat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate is a complex organic compound that features multiple functional groups, including a chloro group, a pyrrolidine ring, hydroxyl groups, a methylsulfanyl group, and a hexadecanoate ester
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Biochemical Studies: The compound’s structure may allow it to interact with biological macromolecules, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
Clindamycin 3-Palmitate primarily targets the 50S subunit of the bacterial ribosome . The ribosome is a critical component in the protein synthesis machinery of bacteria, playing a pivotal role in the translation of mRNA into proteins .
Mode of Action
Clindamycin 3-Palmitate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the peptide bond formation, thereby disrupting protein synthesis . The disruption of protein synthesis impedes both the assembly of the ribosome and the translation process . As a result, the growth of bacteria is inhibited, making Clindamycin 3-Palmitate a bacteriostatic antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin 3-Palmitate is the protein synthesis pathway in bacteria . By binding to the 23S RNA of the 50S subunit of the bacterial ribosome, Clindamycin 3-Palmitate prevents the formation of peptide bonds, which are essential for the creation of new proteins . This disruption in protein synthesis affects the growth and multiplication of bacteria .
Pharmacokinetics
Pharmacokinetic studies comparing Clindamycin 3-Palmitate with Clindamycin Hydrochloride show that both drugs reach their peak active serum concentrations at the same time . This indicates a rapid hydrolysis of the palmitate to the active Clindamycin . The elimination half-life of Clindamycin is about 2-3 hours in adults and children, and approximately 4 hours in the elderly .
Result of Action
The primary result of Clindamycin 3-Palmitate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Clindamycin 3-Palmitate prevents bacteria from growing and multiplying . This makes it effective in the treatment of serious infections caused by susceptible anaerobic bacteria, as well as susceptible streptococci, staphylococci, and pneumococci .
Action Environment
The action of Clindamycin 3-Palmitate can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Clindamycin 3-Palmitate . Additionally, the pH and temperature of the environment can impact the stability of the drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate can be approached through a multi-step synthetic route. The key steps may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxan Ring: This can be achieved through intramolecular cyclization reactions.
Esterification: The final step involves esterification with hexadecanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dechlorinated products.
Substitution: Amino or thiol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] octadecanoate
- [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dodecanoate
Uniqueness
The uniqueness of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29+,30?,31?,32?,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNMHQDCCSXMS-ZXLBCHFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](C(O[C@@H](C1O)SC)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
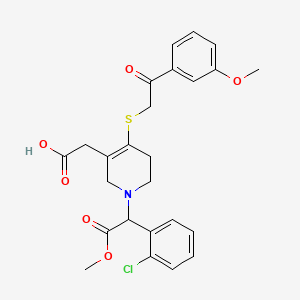
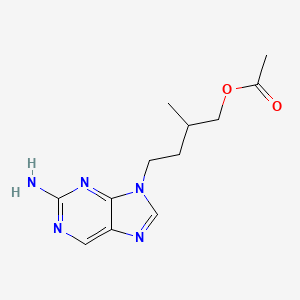
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
